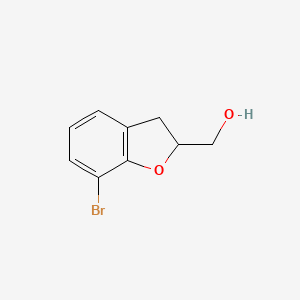

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol

説明

“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is a chemical compound with the CAS Number: 852110-51-1 . It has a molecular weight of 229.07 . The compound is typically stored in a dry environment at 2-8°C . It is a solid in its physical form .

Molecular Structure Analysis

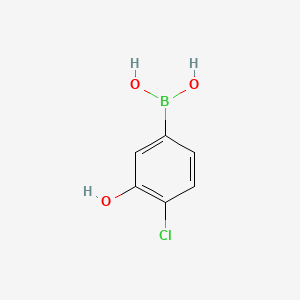

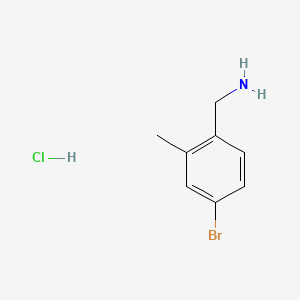

The InChI code for “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is 1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 229.07 . The compound is typically stored in a dry environment at 2-8°C .

科学的研究の応用

Environmental Health and Toxicology

Research on brominated compounds, including dibenzo-p-dioxins and dibenzofurans, highlights their occurrence as contaminants in brominated flame retardants and their production during the combustion of these chemicals. These compounds share biological effects similar to chlorinated analogs, inducing hepatic and ethoxyresorufin-o-deethylase activity, and causing wasting and thymic atrophy in mammals. They are absorbed, stored in the liver and adipose tissue, and eliminated via biliary excretion. Brominated compounds, like their chlorinated congeners, have the potential to cause dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).

Analytical Chemistry and Industrial Applications

The application of methanol in chemical synthesis, such as methanol synthesis catalysts and mechanisms, highlights its utility as a basic chemical manufactured in large quantities for various industrial applications. Methanol serves as a clean-burning fuel with versatile applications, underscoring its importance in sustainability efforts and as a potential peaking fuel in power stations (Cybulski, 1994).

Fuel Technology and Emissions

Studies on methanol as a fuel for internal combustion engines demonstrate its potential as an oxygenated fuel that could replace conventional fuels, such as diesel and gasoline, in spark ignition engines. Methanol’s higher latent heat of vaporization can lead to lower peak in-cylinder pressure and reduced NOx emissions, although it may also affect thermal efficiency and increase hydrocarbon and carbon monoxide emissions. These findings are crucial for developing cleaner, more efficient automotive fuels and understanding the combustion characteristics of methanol and methanol-blended fuels (Pandey, 2022).

Safety And Hazards

“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDCRSIHHGGSDPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=CC=C2Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)